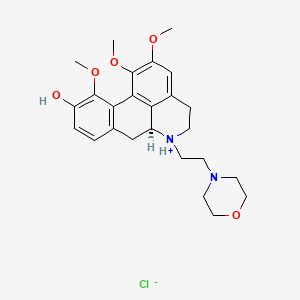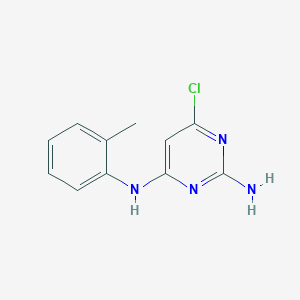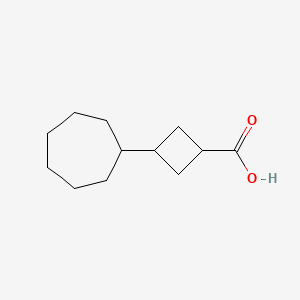
Cyclobutanecarboxylic acid, 3-cycloheptyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cycloheptyl-cyclobutanecarboxylic acid: is an organic compound with the molecular formula C12H20O2 It is characterized by a cyclobutane ring substituted with a cycloheptyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cycloheptyl-cyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the intramolecular cyclization of 1,4-dibromobutane with a base to form the cyclobutane ring, followed by the addition of a cycloheptyl group and subsequent carboxylation. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of 3-Cycloheptyl-cyclobutanecarboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3-Cycloheptyl-cyclobutanecarboxylic acid undergoes various chemical reactions, primarily involving its carboxylic acid group. These reactions include:
Acid-Base Neutralization: Reacts with bases to form salts and water.
Esterification: Reacts with alcohols in the presence of a catalyst to form esters.
Amide Formation: Reacts with amines to form amides, which are important in biochemistry and pharmaceutical synthesis.
Common Reagents and Conditions:
Bases: Sodium hydroxide or potassium hydroxide for neutralization reactions.
Alcohols and Catalysts: Methanol or ethanol with sulfuric acid for esterification.
Amines: Various amines under mild heating for amide formation.
Major Products:
Salts: Formed from neutralization reactions.
Esters: Formed from esterification reactions.
Amides: Formed from reactions with amines.
Scientific Research Applications
3-Cycloheptyl-cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to construct complex molecules, especially those requiring a cyclobutane structure.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 3-Cycloheptyl-cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The cyclobutane ring and carboxylic acid group enable the compound to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Cyclobutanecarboxylic acid: A simpler analog with a cyclobutane ring and a carboxylic acid group.
Cycloheptylcarboxylic acid: Contains a cycloheptyl group and a carboxylic acid group but lacks the cyclobutane ring.
Cyclobutylamine: A derivative of cyclobutanecarboxylic acid with an amine group instead of a carboxylic acid group.
Uniqueness: 3-Cycloheptyl-cyclobutanecarboxylic acid is unique due to the presence of both a cyclobutane ring and a cycloheptyl group, which impart distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
66016-22-6 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
3-cycloheptylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H20O2/c13-12(14)11-7-10(8-11)9-5-3-1-2-4-6-9/h9-11H,1-8H2,(H,13,14) |
InChI Key |
YYUXOFUWSOGMGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C2CC(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



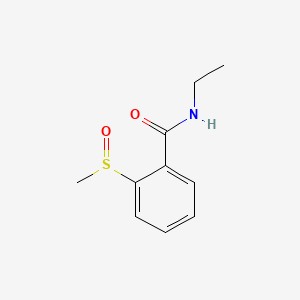
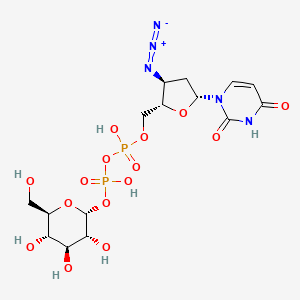
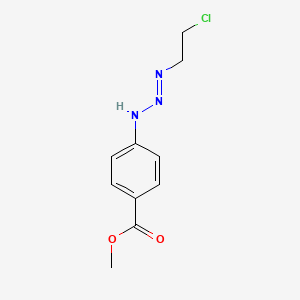
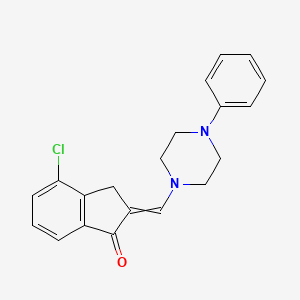



![2-ethyl-6,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12804455.png)
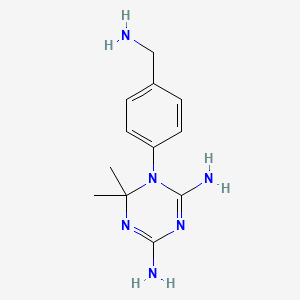

![1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B12804477.png)
